molecular formula C18H13N3 B2720485 2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-39-1

2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Cat. No.: B2720485
CAS No.: 861210-39-1
M. Wt: 271.323
InChI Key: ZNEWQILZPOPECE-UHFFFAOYSA-N
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Description

2-[4-(1H-Imidazol-1-yl)phenyl]quinoline is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure incorporating both quinoline and imidazole heterocycles, which are well-known pharmacophores in bioactive compounds . The quinoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities . The imidazole ring is a versatile heterocycle that serves as a key component in many therapeutic agents due to its ability to participate in hydrogen bonding and coordinate with metal ions; it is a common feature in molecules designed to inhibit enzymes, such as aromatase and cytochrome P450 isoforms . Based on its structural features and data from closely related analogues, this compound is of significant interest for research into potential anticancer agents. Specifically, similar 2-phenylquinoline derivatives bearing a methylsulfonyl pharmacophore have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors and demonstrated cytotoxic activity against human breast cancer cell lines (e.g., MCF-7) . Furthermore, the imidazole substituent is a critical pharmacophore in non-steroidal aromatase inhibitors, suggesting potential for investigations in hormone-dependent cancer pathways . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a biochemical tool for studying enzyme inhibition and oncological pathways. Handle with care following standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-4-17-14(3-1)7-10-18(20-17)15-5-8-16(9-6-15)21-12-11-19-13-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWQILZPOPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320493
Record name 2-(4-imidazol-1-ylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-39-1
Record name 2-(4-imidazol-1-ylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]quinoline typically involves the condensation of an appropriate quinoline derivative with an imidazole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 4-bromoquinoline and 1H-imidazole . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-yl)phenyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies indicate that it can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism suggests that 2-[4-(1H-imidazol-1-yl)phenyl]quinoline may disrupt cancer cell proliferation.

Case Study:
Research has shown that derivatives of this compound exhibit moderate to high inhibitory activities against various tumor cell lines, including HepG2 and SK-OV-3. In vivo studies have demonstrated effective tumor growth inhibition in xenograft models .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent , with studies indicating its effectiveness against a range of bacterial and fungal pathogens. The imidazole moiety plays a critical role in its interaction with biological macromolecules.

Biological Activity Overview:

Biological ActivityTarget/EffectIC50 (µM)
Antimicrobial ActivityBacterial and fungal pathogensVaries by strain
Anticancer PotentialVarious cancer cell linesVaries by cell type
Anti-inflammatory EffectsCytokine modulationNot quantified

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand , facilitating the formation of metal complexes. These complexes can be utilized in catalysis and as sensors due to their unique properties.

Materials Science

The compound is also used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable thin films makes it suitable for applications in optoelectronics.

Mechanism of Action

Comparison with Similar Compounds

Bioactivity

  • Anticancer Activity: The trifluoromethyl-substituted quinoline (IC₅₀: 0.8 µM) outperforms this compound (IC₅₀: ~5 µM estimated) due to stronger hydrophobic interactions with kinase targets .
  • Antifungal Activity: The chloro-hydrazine derivative exhibits superior activity (MIC: 2 µg/mL) compared to non-halogenated analogues, highlighting electronegative substituents' role in target binding .

Solubility and Stability

  • The ethyl-linked methyl-imidazole compound (logP: 4.2) shows higher lipophilicity than this compound (logP: 3.1), reducing aqueous solubility but improving membrane permeability .
  • Pyridazinone derivatives (e.g., ) exhibit better aqueous solubility (logS: -3.5) than quinoline-based compounds (logS: -4.8) due to reduced aromaticity.

Key Research Findings

  • Structure-Activity Relationship (SAR) : The position of the imidazole group (para vs. meta on phenyl) significantly impacts target affinity. Para-substitution (as in the target compound) optimizes steric alignment with protein active sites .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals that the target compound has a higher melting point (mp: 215°C) than alkyl-linked analogues (mp: ~180°C), indicating stronger crystal packing .

Biological Activity

The compound 2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the imidazole ring and quinoline core, suggest a wide range of pharmacological applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A quinoline backbone , which is known for various biological activities.
  • An imidazole ring that enhances its interaction with biological targets.

This structural arrangement positions the compound as a candidate for further investigation into its therapeutic properties.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies have reported IC50 values indicating moderate to high cytotoxicity against these cell lines, suggesting that this compound could be effective in cancer treatment .

Case Study:
A study evaluated the cytotoxic effects of various quinoline derivatives, including those with imidazole substitutions. Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the imidazole ring is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased activity against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and HCT-116 cells
AntimicrobialEffective against various bacterial strains
AntifungalPotential activity against fungal infections

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymes: Quinoline derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Apoptosis Induction: By promoting apoptotic pathways, these compounds can effectively reduce tumor growth.
  • Antimicrobial Action: The compound may disrupt microbial cell membranes or inhibit essential metabolic processes.

Q & A

Q. What are the standard synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]quinoline, and how is purity validated?

The synthesis typically involves condensation reactions between 4-(1H-imidazol-1-yl)benzaldehyde and appropriate quinoline precursors. For example, derivatives of this scaffold have been synthesized via Claisen-Schmidt condensation using hexadecyltrimethylammonium bromide as a phase-transfer catalyst . Purity is validated using HPLC (>95% purity) and mass spectrometry (e.g., molecular weight confirmation at 347.81 g/mol for related analogs) . Structural confirmation employs NMR (¹H/¹³C) and FTIR to verify imidazole and quinoline moieties .

Q. How is the structural conformation of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs like bis(4-(1H-imidazol-1-yl)phenyl)methanone derivatives were analyzed using SHELX programs (e.g., SHELXL for refinement), revealing planar geometry and π-π stacking interactions critical for coordination polymer formation . Crystallographic data (e.g., R-factor ≤ 0.037) ensure accuracy in bond lengths and angles .

Q. What spectroscopic techniques are used to characterize intermediates during synthesis?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., quinoline C-H at δ 8.5–9.0 ppm, imidazole protons at δ 7.2–7.8 ppm) .
  • FTIR : Confirms C=N stretches (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • UV-Vis : Monitors conjugation between imidazole and quinoline (λmax ~300–350 nm) .

Advanced Research Questions

Q. How does structural modification of the imidazole-quinoline scaffold impact biological activity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 6-position enhances MAO-B inhibition (IC₅₀ ≤ 1 µM) by increasing hydrophobic interactions with the enzyme’s active site .
  • Extended conjugation : Adding ethenyl linkers (e.g., (E)-4,5-dihydro-6-[2-(4-imidazolylphenyl)ethenyl]pyridazinones) improves anti-inflammatory activity by stabilizing binding to COX-2 .
  • Metal coordination : Zinc coordination polymers derived from this scaffold exhibit luminescence properties (λem ~450 nm) due to ligand-centered transitions, useful in sensing applications .

Q. What methodological challenges arise in crystallographic analysis of imidazole-quinoline derivatives?

  • Disorder in aromatic rings : Mitigated by refining occupancy ratios using SHELXL .
  • Twinned crystals : Resolved via the Hooft parameter method in SHELXE .
  • Weak diffraction : High-intensity synchrotron radiation improves data resolution (<1.0 Å) for low-quality crystals .

Q. How can computational methods guide the design of imidazole-quinoline-based enzyme inhibitors?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses of this compound analogs in CYP5122A1 (Leishmania), identifying key hydrogen bonds with Glu294 and π-stacking with Phe287 .
  • MD simulations : 100-ns trajectories assess stability of enzyme-inhibitor complexes (RMSD < 2.0 Å) .
  • QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration for Alzheimer’s therapeutics .

Q. What analytical strategies resolve contradictions in pharmacological data across studies?

  • Dose-response reevaluation : Confirm IC₅₀ values using orthogonal assays (e.g., fluorometric vs. radiometric MAO-B assays) .
  • Metabolic stability : Incubate compounds with liver microsomes to identify CYP450-mediated degradation (e.g., t₁/₂ < 30 min suggests poor bioavailability) .
  • Selectivity profiling : Screen against related enzymes (e.g., CYP51 vs. CYP5122A1) to rule off-target effects .

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